METHYL 4-(PYRAZINE-2-AMIDO)BENZOATE
Description
Methyl 4-(pyrazine-2-amido)benzoate is a benzoate ester derivative featuring a pyrazine-2-carboxamide moiety at the para position of the benzene ring. This compound is structurally characterized by a methyl ester group at the carbonyl terminus and a pyrazine ring linked via an amide bond. Pyrazine derivatives are notable for their electron-deficient aromatic systems, which influence intermolecular interactions and reactivity. Such derivatives are often explored in medicinal chemistry for their pharmacokinetic tunability and bioactivity, though specific applications for this compound require further investigation.
Properties
IUPAC Name |
methyl 4-(pyrazine-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-19-13(18)9-2-4-10(5-3-9)16-12(17)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPGKEBPTJHWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyrazine-2-amido)benzoate typically involves the reaction of methyl 4-aminobenzoate with pyrazine-2-carboxylic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyrazine-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
Methyl 4-(pyrazine-2-amido)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 4-(pyrazine-2-amido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amide bond and aromatic rings can facilitate binding to active sites, influencing the activity of the target molecule. The pyrazine ring, in particular, can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Heterocycle Impact: Pyrazine’s electron-withdrawing nature may reduce electron density at the amide bond, increasing hydrolysis susceptibility compared to quinoline derivatives (C1–C7) . Pyridazine (I-6230) and isoxazole (I-6273) analogs introduce distinct hydrogen-bonding and π-stacking capabilities.
Linkage Flexibility : Piperazine linkers in C1–C7 confer conformational flexibility, whereas rigid amide or Schiff base linkages (e.g., compounds 43–46 ) may restrict rotational freedom, affecting binding affinity.
Stability and Reactivity
- Hydrolytic Stability : The pyrazine-2-amido group may be less stable under acidic/basic conditions compared to acetamido derivatives (e.g., ) due to increased electron withdrawal.
- Crystallinity: Quinoline derivatives (C1–C7) form yellow/white crystals , suggesting high purity, whereas ethyl analogs (I-6230 ) may require alternative purification strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
